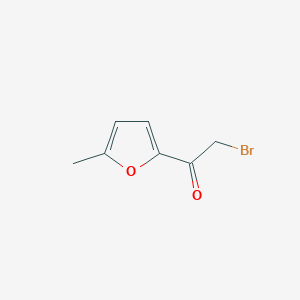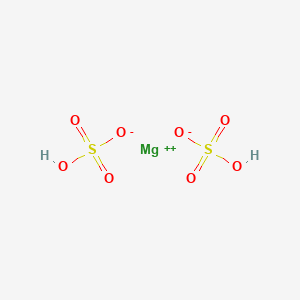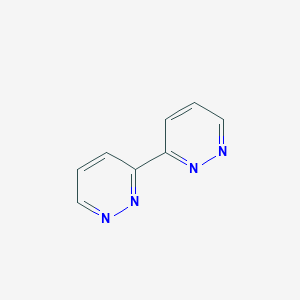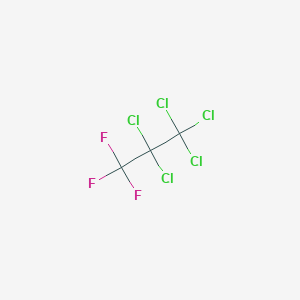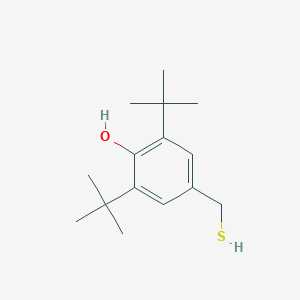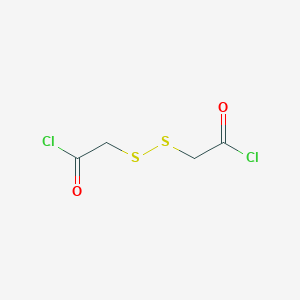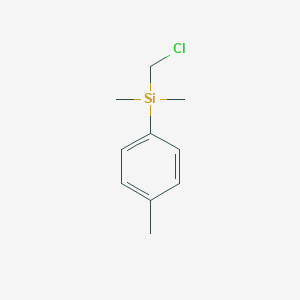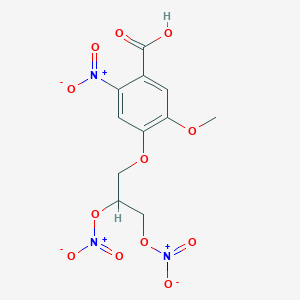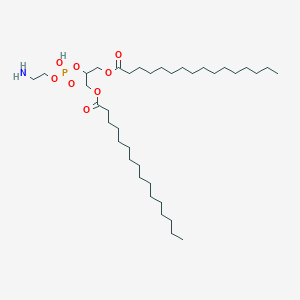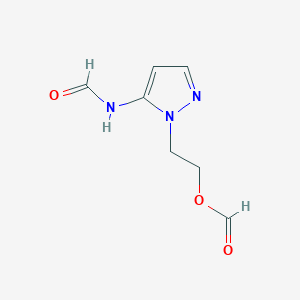
Formato de 2-(5-formamido-1H-pirazol-1-il)etilo
Descripción general
Descripción
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as 5-Formamide-1-(2-formyloxyethl)pyrazole and 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole .
Synthesis Analysis
The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a mixture of acetic anhydride and formic acid . The reaction mixture is stirred at 30-40°C for 1 hour, then poured into a mixture of water, tetrahydrofuran, and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers are combined, dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole .Molecular Structure Analysis
The molecular structure of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can be represented by the InChI string: InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) . The compound has a molecular weight of 183.16 g/mol .Physical and Chemical Properties Analysis
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 183.06439116 g/mol . The topological polar surface area of the compound is 73.2 Ų .Aplicaciones Científicas De Investigación
Antagonistas del receptor de andrógenos
Los compuestos que llevan pirazol, como el formato de 2-(5-formamido-1H-pirazol-1-il)etilo, se han estudiado por su potencial como antagonistas del receptor de andrógenos . La señalización del receptor de andrógenos a menudo se activa en las células de cáncer de próstata, y el bloqueo de esta señalización con antagonistas es una estrategia importante en la terapia del cáncer de próstata .
Actividad antiproliferativa
Algunos derivados del pirazol han mostrado una mayor actividad antiproliferativa contra ciertas células cancerosas que los tratamientos existentes . Esto sugiere que el this compound podría usarse potencialmente en el tratamiento del cáncer.
Actividades antileishmaniales y antimaláricas
Los compuestos que llevan pirazol son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . Por lo tanto, el this compound podría usarse potencialmente en el tratamiento de la leishmaniasis y la malaria .
Química de coordinación
Los pirazoles tienen una amplia gama de aplicaciones en la química de coordinación . Como tal, el this compound podría usarse potencialmente en la síntesis de moléculas complejas.
Química organometálica
Los pirazoles también se utilizan en la química organometálica . Por lo tanto, el this compound podría usarse potencialmente en la síntesis de compuestos organometálicos.
Síntesis verde
Los andamiajes de pirazol se han utilizado en la síntesis verde , lo que sugiere que el this compound podría usarse potencialmente en procesos de síntesis química respetuosos con el medio ambiente.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-formamidopyrazol-1-yl)ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCOC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566712 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116856-18-9 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

